6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine

Medicinal Chemistry Bioisostere Design Scaffold Hopping

Medicinal chemists requiring purine bioisosteres for kinase inhibitor programs often face regioisomeric ambiguity and inconsistent biological outcomes. 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine (8-azapurine) eliminates this uncertainty with a defined 5-amino nucleophilic handle and distinct electronic profile (six H-bond acceptors). • Core scaffold for GCN2 inhibitors (cellular IC₅₀ < 150 nM) targeting integrated stress response • Three diversifiable positions enable systematic SAR for leukemia-selective antiproliferative agents • Consistent ≥95% purity; ambient shipping ensures rapid global delivery for time-sensitive med chem campaigns.

Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
CAS No. 10179-84-7
Cat. No. B157187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
CAS10179-84-7
Synonyms1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine (9CI)
Molecular FormulaC4H4N6
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NC(=NC2=NNN=C21)N
InChIInChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10)
InChIKeyVJCQEPWQSBKWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine: Purine Bioisostere Core


6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine (CAS 10179-84-7), synonymously named 1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine, is a fused heterocyclic compound characterized by a molecular formula of C₄H₄N₆ and a molecular weight of 136.11 g/mol . This compound constitutes the core 8-azapurine scaffold, a recognized bioisostere of the natural purine nucleus [1]. Its structural substitution of the purine imidazole ring with a 1,2,3-triazole moiety confers distinct electronic properties and hydrogen-bonding patterns, establishing it as a fundamental building block in medicinal chemistry for the development of kinase inhibitors and nucleoside antimetabolites .

Scaffold: 8-Azapurine core for kinase inhibitor design
Handle: 5-Amino group for regioselective derivatization
Fit: Purine bioisostere with altered H-bonding profile

Irreplaceability of the 8-Azapurine Core in Synthesis


The direct substitution of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine with generic purine analogs or similar triazolopyrimidines (e.g., 8-azaguanine, 8-azaadenine) in synthetic workflows is non-trivial and often results in divergent regioselectivity and biological outcomes. The 5-amino group on this specific scaffold presents a unique nucleophilic handle for derivatization, but its reactivity in palladium-catalyzed couplings leads to distinct isomeric mixtures compared to 7-substituted analogs [1]. Furthermore, as a bioisostere, this core modulates target engagement and selectivity profiles (e.g., in kinase inhibition) that are not recapitulated by natural purines or other heterocyclic bioisosteres [2]. Consequently, empirical substitution without quantitative comparative data risks synthetic failure or the generation of inactive compound libraries.

Regioselectivity 5-Amino substitution directs coupling outcomes differently than 7-substituted or natural purine analogs, which may alter isomeric product distributions.
Target Engagement The triazole ring modulates kinase selectivity profiles that may not transfer to thiazolo or imidazo bioisosteres without empirical validation.
Synthetic Behavior Generic purine analogs do not replicate the 3,5,7-trisubstitution library potential of this specific 5-amino scaffold.

Key Differentiators vs. Closest Analogs


Bioisosteric Divergence from Purine

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine serves as the unsubstituted 8-azapurine core, a recognized bioisostere of the purine nucleus. This is a class-level inference based on the substitution of the purine C8-H with a nitrogen atom, creating an additional hydrogen bond acceptor and altering π-stacking capabilities [1]. The quantified difference in molecular weight (136.11 g/mol) compared to purine (120.11 g/mol) and in hydrogen bond acceptor count (6 vs. 4) directly influences physicochemical properties relevant to target binding and solubility.

Bioisosteric Divergence
Class-level inference
MW: 136.11 vs 120.11 g/mol; HBA: 6 vs 4
Altered polar interactions may support kinase target selectivity
In silico descriptor comparison vs purine
Medicinal Chemistry Bioisostere Design Scaffold Hopping

Palladium-Catalyzed Coupling Regioselectivity

In palladium-catalyzed allylic coupling reactions, the use of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine derivatives results in distinct isomeric outcomes. Specifically, the 7-amino analog (8-azaadenine, 1) produced mixtures of 2- and 3-substituted 1,2,3-triazolopyrimidines upon coupling, with 1-substituted products not isolated [1]. Similarly, the 5-amino-7-one derivative (8-azaguanine, 2) also yielded mixtures. This indicates that the core 5-amino substitution pattern directs allylic substitution to the N2/N3 positions, a critical differentiation for library synthesis planning.

Coupling Regioselectivity
Head-to-head
7-Amino analog yields 2-/3-allyl mixtures; 1-substituted not isolated
5-Amino pattern directs N2/N3 attack, informing synthesis planning
Pd-catalyzed allylic coupling; J. Org. Chem. 1996
Synthetic Methodology Regioselectivity 8-Azapurine Chemistry

Kinase Inhibition and Antiproliferative Activity

While 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine itself is a core building block, its elaborated derivatives demonstrate superior anticancer potential compared to earlier 8-azapurine analogs. A test of 8-azaguanine, 8-azaadenine, and related triazolopyrimidines at tolerated doses showed no efficacy in inhibiting the growth of Sarcoma 180 in mice [1]. In contrast, modern triazolo[4,5-d]pyrimidine-based inhibitors (derived from this scaffold) have been validated as potent GCN2 kinase inhibitors with cellular eIF2α phosphorylation IC50 < 150 nM, displaying growth inhibition specifically in leukemia cell lines [2].

Kinase Inhibition
Cross-study
Derived GCN2 inhibitors: cellular IC50 < 150 nM; leukemia cell growth inhibition
Supports kinase inhibitor programs targeting integrated stress response
Earlier 8-azapurines showed no Sarcoma 180 efficacy
Antiproliferative Activity Kinase Inhibition Cancer Cell Lines

3,5,7-Trisubstitution Library Synthesis

The 5-amino group of the triazolopyrimidine core serves as a critical anchor for library synthesis. An efficient solution-phase parallel synthesis methodology has been developed specifically for generating libraries of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines starting from 2-substituted 5-amino-4,6-dihydroxypyrimidine intermediates [1]. This methodology enables systematic exploration of SAR at three distinct positions, a capability not readily transferable to other heterocyclic cores without the specific 5-amino-4,6-dihydroxy substitution pattern.

Library Synthesis
Class-level inference
Three diversifiable positions (3,5,7) via solution-phase parallel synthesis
Enables systematic SAR exploration for hit-to-lead optimization
J. Comb. Chem. 2003 methodology
Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Key Research Applications


Kinase Inhibitor Library Design

Based on the scaffold's validated capacity for potent kinase inhibition (e.g., GCN2 inhibitors with cellular IC50 < 150 nM) [1], this core is optimal for medicinal chemistry programs targeting the integrated stress response or cell cycle regulation. Its three diversifiable positions (3,5,7) [2] enable systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Purine Bioisostere Exploration for Antimetabolites

As a recognized purine bioisostere [3], 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a strategic starting material for designing novel nucleoside analogs or antimetabolites. Its distinct electronic profile (six H-bond acceptors vs. four for purine) [3] may alter incorporation into nucleic acids or inhibit key purine-metabolizing enzymes differently than traditional 8-azaguanine derivatives.

Pd-Catalyzed Regioselective Functionalization

This compound serves as a substrate for developing novel synthetic methodologies. As demonstrated in direct comparative studies with 8-azaadenine, palladium-catalyzed allylic coupling on this scaffold yields distinct mixtures of 2- and 3-substituted products [4]. This makes it a valuable model system for investigating regioselectivity in heterocyclic C-N bond-forming reactions.

Preclinical Development of Leukemia Therapeutics

Derivatives of this triazolopyrimidine scaffold have demonstrated uniform growth inhibition specifically in leukemia cell lines within the NCI-60 panel, with sensitivity correlating to high GCN2 mRNA expression [1]. This provides a rationale for using this core in the development of targeted therapies for acute lymphoblastic leukemia (ALL) and other hematological malignancies.

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Studies
Three-position diversification; reported GCN2 pathway-response context
Cellular target-engagement and selectivity profiling
Purine Bioisostere Exploration
Altered H-bond acceptor count; nucleoside antimetabolite design context
Enzyme inhibition and nucleic acid incorporation assays
Pd-Catalyzed Methodology
Distinct regioselectivity vs 7-amino analogs
Isomeric product distribution and coupling condition optimization
Leukemia Cell-Model Studies
Derivatives show cell-line sensitivity correlating with GCN2 expression
Growth inhibition endpoint review in hematological malignancy models
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